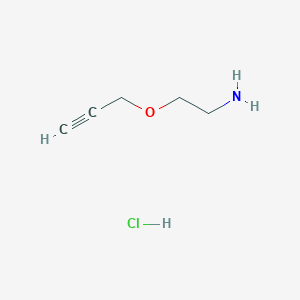

2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-prop-2-ynoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO.ClH/c1-2-4-7-5-3-6;/h1H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNHPJKBHJSWNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383604-96-3 | |

| Record name | 2-(prop-2-yn-1-yloxy)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with propargyl alcohol and 2-chloroethanamine.

Reaction: Propargyl alcohol is reacted with 2-chloroethanamine in the presence of a base such as sodium hydroxide to form 2-(Prop-2-yn-1-yloxy)ethan-1-amine.

Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to mix propargyl alcohol and 2-chloroethanamine.

Purification: The product is purified through distillation or recrystallization.

Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

Oxidation: Formation of 2-(prop-2-yn-1-yloxy)ethanal or 2-(prop-2-yn-1-yloxy)ethanoic acid.

Reduction: Formation of 2-(prop-2-yn-1-yloxy)ethan-1-amine.

Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride exhibit promising anticancer properties. The propargylamine structure is known to inhibit the enzyme polyamine oxidase, which is implicated in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent.

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and protect against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism involves the inhibition of neuroinflammatory pathways, which are often activated in these conditions.

Materials Science

Polymer Synthesis

In materials science, this compound serves as a building block for synthesizing functional polymers. The alkyne group allows for click chemistry reactions, particularly with azides, facilitating the creation of diverse polymer architectures that can be used in drug delivery systems and tissue engineering applications.

Coatings and Adhesives

The compound can be incorporated into coatings and adhesives due to its ability to enhance adhesion properties and chemical resistance. Research has demonstrated that formulations containing this compound exhibit improved durability and performance under harsh environmental conditions.

Biotechnology

Bioconjugation Applications

The unique reactivity of the alkyne group makes this compound suitable for bioconjugation techniques. It can be used to label biomolecules, such as proteins or nucleic acids, enabling their tracking in biological systems. This is particularly useful in imaging studies and the development of targeted therapeutics.

Organic Buffers

In biochemical applications, this compound has been utilized as an organic buffer due to its ability to maintain pH stability in biological assays. Its effectiveness in various biochemical reactions makes it a valuable reagent in laboratory settings.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The propargyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways, making it useful in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Propargyl Ether Family

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine Hydrochloride (CID 11185355)

- Molecular Formula: C₁₁H₁₃ClNO

- Key Differences : The propargyl ether group is attached to a phenyl ring instead of an ethoxy chain.

- This modification may enhance binding affinity in receptor-targeted applications .

- Synthesis: Prepared via nucleophilic substitution or coupling reactions involving propargyl bromide and phenolic intermediates .

2-(Prop-2-yn-1-ylsulfanyl)ethan-1-amine Hydrochloride (CAS 119340-91-9)

- Molecular Formula : C₅H₁₀ClNS

- Key Differences : Oxygen in the propargyl ether is replaced with sulfur (–S–).

- Structural Impact : Sulfur’s larger atomic radius and lower electronegativity increase polarizability and alter redox reactivity. Thioether derivatives are often more lipophilic, impacting membrane permeability .

Functional Group Modifications in Related Amine Hydrochlorides

3-(Thiophen-2-yl)prop-2-yn-1-amine Hydrochloride (CAS 115955-65-2)

- Molecular Formula : C₇H₈ClNS

- Key Differences : A thiophene ring replaces the ethoxy chain.

- Structural Impact : The heteroaromatic thiophene enhances electronic conjugation and may confer selectivity in enzyme inhibition or receptor binding .

(Prop-2-yn-1-yl)(propyl)amine Hydrochloride (CAS 53227-34-2)

- Molecular Formula : C₆H₁₂ClN

- Key Differences : The amine is substituted with both propargyl and propyl groups.

Key Trends :

- Lipophilicity : Phenyl and thiophene derivatives exhibit higher logP values compared to the aliphatic target compound.

- Synthetic Accessibility : Propargyl ethers are typically synthesized via nucleophilic substitution, while aromatic analogs require cross-coupling reactions .

Biological Activity

2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride is a compound that has garnered attention in various fields of research, particularly in biochemistry and medicinal chemistry. This article examines its biological activity, focusing on its mechanisms, applications, and relevant case studies.

This compound is characterized by the presence of a propargyl ether group, which contributes to its reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block for synthesizing more complex molecules .

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The propargyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism allows the compound to modulate biochemical pathways, which is particularly useful in research and therapeutic applications .

Biological Applications

The compound has several notable applications:

Enzyme Inhibition: It is used in studies focusing on enzyme inhibitors, where it acts as a probe in biochemical assays .

Pharmaceutical Development: There is potential for this compound in developing pharmaceuticals aimed at specific enzymes or receptors, offering therapeutic benefits .

Specialty Chemicals Production: It serves as an intermediate in the production of specialty chemicals for various industrial applications .

Case Studies and Research Findings

Research has demonstrated various aspects of the compound's biological activity:

Study 1: Enzyme Inhibition

In a study examining enzyme inhibition, this compound was shown to effectively inhibit specific enzymes involved in metabolic pathways. The IC50 values indicated significant potency against targeted enzymes, suggesting its utility in drug design .

Study 2: Pharmacokinetics

A pharmacokinetic analysis revealed that the compound exhibited favorable absorption characteristics with an oral bioavailability of approximately 31.8%. This study also assessed toxicity levels, demonstrating no acute toxicity at high doses in animal models .

Study 3: Structural Activity Relationship (SAR)

The structure–activity relationship studies highlighted how modifications to the propargyl group influenced biological activity. Different derivatives were synthesized and tested for their potency against various biological targets, providing insights into optimizing the compound for therapeutic use .

Data Tables

| Study | Biological Activity | IC50 Values | Notes |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | Varies by target | Effective against specific metabolic enzymes |

| Study 2 | Pharmacokinetics | N/A | Oral bioavailability of 31.8%, no acute toxicity |

| Study 3 | SAR Analysis | Varies | Modifications to propargyl group enhance potency |

Q & A

Q. What are the common synthetic routes for 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride?

The synthesis typically involves multi-step reactions starting with the preparation of an intermediate amine followed by hydrochlorination. For example, tert-butyl carbamate-protected amines are deprotected using HCl in 1,4-dioxane to yield the hydrochloride salt. Reaction conditions such as anhydrous environments, controlled stoichiometry (e.g., 10 equivalents of HCl), and purification via vacuum concentration are critical . Similar methodologies are employed for structurally related amines, where alkylation and amination steps are optimized to avoid by-products .

Q. How is the compound characterized after synthesis?

Characterization relies on spectroscopic and crystallographic techniques:

- Mass spectrometry (ESI-MS) : Determines molecular weight and confirms protonation states (e.g., [M+H]+ peaks) .

- Nuclear Magnetic Resonance (NMR) : Resolves structural details, such as propargyl ether linkages and amine proton environments.

- X-ray crystallography : Programs like SHELX refine crystal structures, while ORTEP visualizes anisotropic displacement parameters .

Q. What purification methods are effective for this compound?

- Liquid-liquid extraction : Ethyl acetate/water partitioning removes unreacted reagents .

- Vacuum concentration : Isolates the hydrochloride salt after acidification.

- Recrystallization : Polar solvents (e.g., ethanol) enhance purity for hygroscopic compounds .

Advanced Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Stoichiometric control : Excess HCl (10 eq.) ensures complete deprotection of tert-butyl carbamates .

- Catalyst screening : Transition-metal catalysts (e.g., CuI) may accelerate propargyl ether formation.

- Temperature gradients : Stepwise cooling (0°C to room temperature) reduces side reactions during coupling steps .

Q. What strategies confirm the compound’s stability under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Assesses decomposition temperatures.

- Hygroscopicity testing : Storage in dry, sealed containers prevents deliquescence .

- pH stability studies : Hydrochloride salts are stable in acidic buffers but may degrade in basic media.

Q. How to resolve contradictions in spectroscopic data during characterization?

- Cross-validation : Compare NMR shifts with density functional theory (DFT)-predicted spectra.

- High-resolution mass spectrometry (HRMS) : Resolves ambiguous molecular ion peaks.

- Crystallographic refinement : SHELXL resolves ambiguities in bond lengths/angles, especially for propargyl groups .

Q. What are the compound’s potential applications in biochemical research?

- LYMTAC development : The propargyl group enables "click chemistry" for lysosome-targeting chimeras, facilitating protein degradation studies .

- Enzyme inhibition assays : The amine hydrochloride moiety may interact with transaminases, as seen in phenethylamine-based donor screens .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields across literature reports?

- Reagent purity : Trace moisture in HCl/dioxane reduces deprotection efficiency .

- Solvent effects : Dichloromethane vs. THF impacts reaction rates in propargyl ether formation.

- Scale-dependent kinetics : Pilot-scale reactions may require longer stirring times than small-scale syntheses .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.